Spheroidene

Description

Properties

CAS No. |

13836-61-8 |

|---|---|

Molecular Formula |

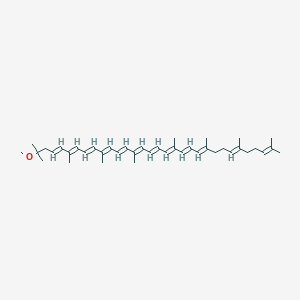

C41H60O |

Molecular Weight |

568.9 g/mol |

IUPAC Name |

(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |

InChI |

InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |

InChI Key |

FJOCMTHZSURUFA-AXYGSFPTSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |

Synonyms |

1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene all-trans-spheroidene spheroidene |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Spheroidene

Introduction

Spheroidene is an acyclic carotenoid pigment with a characteristic methoxy (B1213986) group, predominantly found in the photosynthetic apparatus of various purple non-sulfur bacteria, such as Rhodobacter sphaeroides and Rhodopseudomonas sphaeroides.[1] As a component of the light-harvesting and reaction center complexes, this compound plays a crucial dual role.[1] Firstly, it functions as an accessory light-harvesting pigment, absorbing light in the blue-green region of the spectrum (320–500 nm) where bacteriochlorophyll (B101401) absorbance is minimal and transferring the captured energy to bacteriochlorophyll.[1] Secondly, it provides essential photoprotection by quenching the triplet states of bacteriochlorophyll, thereby preventing the formation of damaging singlet oxygen.[1][2] This guide provides a detailed examination of its chemical structure, physicochemical properties, biosynthesis, and the experimental protocols used for its characterization.

Chemical Structure and Nomenclature

This compound is a tetraterpenoid, a class of organic chemicals derived from four terpene units.[1] Its structure is characterized by a long, conjugated polyene chain, which is responsible for its light-absorbing properties and its distinct brick-red color in purified form.[1]

-

Systematic IUPAC Name : (6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene[1][3]

-

Common IUPAC Name : (3E)-1-Methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-ψ,ψ-carotene[1]

The molecule's backbone is an open-chain (acyclic) structure with ten conjugated double bonds. A distinguishing feature is the presence of a methoxy group (-OCH₃) at the C1 position of the polyene chain.[1][4]

While often depicted as the all-trans isomer in literature, structural studies using X-ray diffraction on the photosynthetic reaction center of Rhodobacter sphaeroides have revealed that this compound naturally exists in a 15,15'-cis configuration.[1][5] This specific conformation is critical for its efficient function within the protein complex.[5]

Physicochemical Properties

The extensive π-electron conjugation in this compound defines its key physicochemical and spectroscopic properties. The following table summarizes essential quantitative data for the all-trans isomer.

| Property | Value | Source |

| Molar Mass | 568.93 g/mol | [1][3] |

| Melting Point | 135–138 °C (275–280 °F) | [1] |

| Absorption Maxima (λmax) | 425, 451, 482 nm (in n-hexane) | [6] |

| S₁ Excited State Lifetime | 8.7 ps (for N=10 conjugated double bonds) | [2] |

Note: The absorption maxima correspond to the vibronic bands of the S₀ → S₂ electronic transition. The number and position of these peaks can shift depending on the solvent and the local protein environment.[6][7]

Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal C5 isoprene (B109036) precursors. The pathway is part of the broader carotenoid synthesis network found in photosynthetic bacteria.[1][8]

The key steps are:

-

Phytoene (B131915) Synthesis : Two molecules of Geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid, condense to form the C40 backbone of phytoene.[1]

-

Desaturation : Phytoene undergoes three successive desaturation steps, catalyzed by the enzyme phytoene desaturase (CrtI), to introduce conjugated double bonds, yielding neurosporene (B1235373).[1][9]

-

Hydration : The C1 position of neurosporene is hydrated by the enzyme CrtC, adding a hydroxyl group.[10]

-

Methylation : The hydroxyl group is then methylated using S-adenosylmethionine (SAM) as the methyl donor, a reaction that forms the characteristic methoxy group of this compound.[4]

In some bacteria and under certain conditions (e.g., aerobic), this compound can be further oxidized by the enzyme CrtA to produce the ketone spheroidenone (B77047).[1][11]

Experimental Methodologies

The isolation, purification, and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for purifying all-trans this compound from bacterial extracts and for separating it from its various cis-isomers and other carotenoids.[12]

-

Objective : To obtain a pure sample of a specific this compound isomer for spectroscopic analysis.

-

Stationary Phase : A C18 reversed-phase column (e.g., 200 × 4.6 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase : A gradient elution program is effective. A typical protocol might start with an isocratic phase of methanol/n-hexane (95/5 v/v), followed by a linear gradient to methanol/water mixtures to elute different components.[12]

-

Flow Rate : A standard flow rate is 1.0-2.0 mL/min.[12]

-

Detection : The eluent is monitored using a UV-Vis detector set to the absorption maximum of this compound, typically around 450 nm.[12] Fractions corresponding to the desired peak are collected for further analysis.

Spectroscopic Analysis

Spectroscopy is essential for confirming the identity of this compound and probing its electronic properties.

-

Objective : To determine the absorption characteristics and excited-state dynamics.

-

Protocol (Absorption Spectroscopy) :

-

A purified sample of this compound is dissolved in a spectroscopic-grade solvent (e.g., n-hexane, tetrahydrofuran).[6][13]

-

The solution is placed in a quartz cuvette.

-

An absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 300–600 nm.

-

The resulting spectrum shows the characteristic three-peaked vibronic structure of the S₀ → S₂ transition, and the wavelengths of maximum absorbance (λmax) are determined.[6][7]

-

-

Protocol (Transient Absorption Spectroscopy) :

-

This pump-probe technique is used to measure the lifetimes of excited states (e.g., S₁).

-

A femtosecond laser pulse (the "pump") excites the sample.

-

A second, delayed pulse (the "probe") measures the change in absorption of the sample as the excited states relax.

-

By varying the delay time between the pump and probe pulses, the decay kinetics of the excited states can be mapped out, allowing for the calculation of their lifetimes.[7][14]

-

Structural Elucidation in situ

Determining the conformation of this compound within its native protein environment required X-ray crystallography.

-

Objective : To determine the three-dimensional structure and conformation of this compound as it is bound within the photosynthetic reaction center.

-

Protocol :

-

Crystals of the photosynthetic reaction center from Rhodobacter sphaeroides are grown.

-

The crystals are exposed to a high-intensity X-ray beam.

-

The diffraction pattern of the X-rays is recorded by a detector.

-

This pattern is computationally analyzed to generate an electron density map of the protein and its bound cofactors.

-

The known chemical structure of this compound is then fitted into the corresponding electron density, which revealed its 15-cis isomeric form and specific orientation relative to the bacteriochlorophylls.[5]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Electronic and vibrational properties of carotenoids: from in vitro to in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carotenoid biosynthesis in Rhodopseudomonas spheroides. S-Adenosylmethionine as the methylating agent in the biosynthesis of this compound and spheroidenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of this compound in the photosynthetic reaction center from Y Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spheroidenone | C41H58O2 | CID 5366412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bowdoin.edu [bowdoin.edu]

- 13. mdpi.com [mdpi.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

Spheroidene: A Technical Guide to its Discovery, Biosynthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carotenoid spheroidene, from its initial discovery and historical context to its detailed biosynthetic pathway and physicochemical characteristics. It is intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and natural product chemistry, as well as for professionals in drug development interested in the potential applications of carotenoids. This document summarizes key quantitative data in structured tables, outlines the experimental protocols of the era of its discovery, and provides a detailed visualization of its biosynthetic pathway using the DOT language for Graphviz.

Discovery and Historical Context

The Dawn of Carotenoid Research in Photosynthetic Bacteria

The mid-20th century was a period of significant advancement in the understanding of photosynthesis, particularly in bacteria. Scientists were actively investigating the pigments involved in this fundamental biological process. Carotenoids, a class of tetraterpenoid pigments, were recognized for their role in light harvesting and photoprotection. The photosynthetic bacterium Rhodopseudomonas spheroides (now Rhodobacter sphaeroides) became a key model organism for these studies due to its robust growth and well-defined pigment system.

The Discovery of "Pigment Y" by C. B. van Niel

In the course of his pioneering work on photosynthetic bacteria, Dutch-American microbiologist Cornelis Bernardus van Niel identified a previously uncharacterized yellow pigment in Rhodopseudomonas spheroides. He provisionally named this substance "Pigment Y".[1] Van Niel's meticulous cultivation and observation of these bacteria laid the groundwork for the subsequent chemical characterization of their pigments.

Structural Elucidation and Synthesis by Basil Weedon

The definitive chemical structure of "Pigment Y" was elucidated in the mid-1960s by the British chemist Basil Weedon and his colleagues. Through a combination of spectroscopic analysis and chemical degradation, they determined its molecular formula and the arrangement of its conjugated double bond system. Following its structural determination, Weedon's group also achieved the first total synthesis of the molecule. It was at this point that "Pigment Y" was formally named this compound, in honor of the organism from which it was first isolated.[1]

Physicochemical Properties of this compound

This compound is a C41 carotenoid, a tetraterpenoid with a characteristic long chain of conjugated double bonds which is responsible for its yellow color. Its chemical formula is C41H60O and it has a molar mass of 568.93 g/mol .[1]

Spectroscopic Data

The extended system of conjugated double bonds in this compound gives rise to strong absorption in the visible region of the electromagnetic spectrum. The exact position of the absorption maxima (λmax) is dependent on the solvent used.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Molar Extinction Coefficient (ε) at λmax 2 |

| Petroleum Ether | 426.5 | 452 | 484 | Not available in historical records |

| n-Hexane | Not available in historical records | 454 | 486 | Not available in historical records |

Data compiled from historical and recent literature. The exact molar extinction coefficients from the initial discovery period are not well-documented.

Historical Experimental Protocols

The experimental techniques used for the isolation and characterization of this compound in the mid-20th century, while advanced for their time, were rudimentary by modern standards. The following is a generalized description of the likely protocols used by researchers like Goodwin, Land, and Osman in their 1955 studies on carotenoids from Rhodopseudomonas spheroides.[2]

Cultivation of Rhodopseudomonas spheroides

The bacterium was typically grown in a liquid medium under anaerobic conditions and constant illumination to induce the production of photosynthetic pigments. The composition of the medium would have been carefully controlled to ensure optimal growth and pigment synthesis.

Extraction of Carotenoids

-

Cell Harvesting: Bacterial cells were harvested from the culture medium by centrifugation.

-

Solvent Extraction: The cell pellet was then extracted with a mixture of organic solvents, typically acetone (B3395972) and methanol, to solubilize the pigments. This process was often carried out in the dark to prevent photo-degradation of the carotenoids.

-

Phase Separation: The crude extract was then partitioned between a non-polar solvent, such as petroleum ether or hexane, and an aqueous phase to remove water-soluble impurities. The carotenoids, being lipophilic, would preferentially move into the non-polar layer.

Purification by Column Chromatography

The crude carotenoid extract was purified using column chromatography.

-

Column Packing: A glass column was packed with an adsorbent material, most commonly alumina (B75360) (aluminum oxide) or calcium carbonate.

-

Sample Loading and Elution: The concentrated extract was loaded onto the top of the column. A series of solvents or solvent mixtures of increasing polarity were then passed through the column to separate the different pigments based on their affinity for the adsorbent. This compound, being relatively non-polar, would elute with a non-polar solvent like petroleum ether.

-

Fraction Collection: The different colored bands that separated on the column were collected as individual fractions.

Characterization by Absorption Spectroscopy

The purity of the isolated this compound was assessed, and its identity was confirmed using UV-Visible absorption spectroscopy. The absorption spectrum, with its characteristic three-peaked shape, served as a fingerprint for the compound. The position of the absorption maxima was recorded in a specific solvent, typically petroleum ether or hexane.

Biosynthesis of this compound

The biosynthesis of this compound in Rhodobacter sphaeroides is a multi-step enzymatic pathway that begins with the universal precursor for all isoprenoids, geranylgeranyl pyrophosphate (GGPP).[1]

Key Enzymes and Intermediates

The pathway involves a series of desaturation, hydration, and methylation reactions catalyzed by specific enzymes encoded by the crt gene cluster.

-

CrtB (Phytoene synthase): Catalyzes the condensation of two molecules of GGPP to form phytoene (B131915).

-

CrtI (Phytoene desaturase): Introduces three double bonds into phytoene to yield neurosporene (B1235373).

-

CrtC (Neurosporene hydratase): Adds a hydroxyl group to neurosporene to form hydroxyneurosporene.

-

CrtD (Hydroxyneurosporene desaturase): Introduces a double bond into hydroxyneurosporene.

-

CrtF (Hydroxyneurosporene-O-methyltransferase): Adds a methyl group to the hydroxyl group to form this compound.

-

CrtA (this compound monooxygenase): In the presence of oxygen, this enzyme can convert this compound to spheroidenone.[3]

This compound Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of this compound from geranylgeranyl pyrophosphate.

Role in Signaling Pathways

Extensive research on this compound has focused on its well-established roles in photosynthesis, specifically in light-harvesting and photoprotection.[1][4] In its light-harvesting capacity, this compound absorbs light in the blue-green region of the spectrum and transfers the energy to bacteriochlorophyll.[1] Its photoprotective function involves quenching triplet states of bacteriochlorophyll, thereby preventing the formation of damaging reactive oxygen species.[1]

To date, there is no direct evidence in the scientific literature to suggest that this compound plays a role as a signaling molecule in bacteria. Its localization within the photosynthetic membrane and its primary functions appear to be structural and photophysical.

Conclusion

This compound, initially discovered as the enigmatic "Pigment Y," has become a well-characterized carotenoid of significant importance in the study of bacterial photosynthesis. From its early isolation using classical biochemical techniques to the detailed elucidation of its biosynthetic pathway through modern molecular biology, the story of this compound reflects the broader advancements in the fields of chemistry and biology. While its primary roles in light-harvesting and photoprotection are well understood, the potential for yet-undiscovered functions of this fascinating molecule remains an exciting prospect for future research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Studies in carotenogenesis. 14. Carotenoid synthesis in the photosynthetic bacterium Rhodopseudomonas spheroides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of carotenoid singlet excited state energy transfer in modified bacterial reaction centers - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Spheroidene in Photosynthetic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of spheroidene, a carotenoid with significant antioxidant properties, within photosynthetic bacteria. The document details the primary bacterial producers, quantitative production data, extensive experimental protocols for cultivation, extraction, and quantification, and a visualization of the this compound biosynthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmacology who are interested in the production and application of this compound.

Primary Bacterial Sources of this compound

This compound is a characteristic carotenoid found predominantly in certain species of purple non-sulfur photosynthetic bacteria. The most well-documented producers of this compound include:

-

Rhodobacter sphaeroides : This bacterium is the most extensively studied source of this compound and is known to produce significant quantities of this carotenoid, particularly under specific growth conditions.[1][2] R. sphaeroides synthesizes this compound as a key component of its photosynthetic apparatus, where it functions in light-harvesting and photoprotection.[2][3]

-

Rhodobacter capsulatus : Similar to R. sphaeroides, R. capsulatus is another purple non-sulfur bacterium that produces this compound.[1] The biosynthesis of this compound in this organism follows a similar pathway to that in R. sphaeroides.

-

Rubrivivax gelatinosus : This bacterium is unique in that it can synthesize carotenoids through both the this compound and spirilloxanthin (B1238478) pathways.[4][5] The presence of both pathways makes Rubrivivax gelatinosus a subject of interest for comparative studies of carotenoid biosynthesis.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the bacterial species and the cultivation conditions. The following table summarizes available quantitative data on this compound production in the aforementioned bacteria. It is important to note that under semi-aerobic conditions, a portion of this compound is converted to its keto derivative, spheroidenone (B77047).[6]

| Bacterial Species | Cultivation Conditions | This compound Yield (mg/g dry cell weight) | Total Carotenoid Yield (mg/g dry cell weight) | Reference |

| Rhodobacter sphaeroides | Photosynthetic (anaerobic, light) | ~1.45 (76% of total carotenoids) | 1.91 | [7] |

| Rhodobacter sphaeroides | Semiaerobic | Lower (spheroidenone is predominant) | Not specified | [6][7] |

| Rhodobacter capsulatus | Not specified | Not specified | Not specified | |

| Rubrivivax gelatinosus | Anaerobic | Major carotenoid | Not specified | [4][5] |

Note: Quantitative data for this compound yield in Rhodobacter capsulatus and Rubrivivax gelatinosus is not as readily available in the reviewed literature. The data for R. sphaeroides is derived from a study where the relative amount of this compound was 76% of the total carotenoids under photosynthetic conditions.[7]

This compound Biosynthesis Pathway

The biosynthesis of this compound in photosynthetic bacteria is a multi-step enzymatic process that begins with the precursor geranylgeranyl pyrophosphate (GGPP). The pathway is regulated by environmental factors, primarily light and oxygen availability.[3][8]

Caption: The this compound biosynthesis pathway, illustrating the enzymatic steps from GGPP to this compound and its subsequent conversion to spheroidenone. Regulation by light and oxygen is also depicted.

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing bacteria, and the subsequent extraction and quantification of this compound.

Cultivation of Rhodobacter sphaeroides for this compound Production

This protocol is optimized for high this compound yield, which is favored under anaerobic and light conditions.[6]

4.1.1. Media Preparation (Sistrom's Succinate (B1194679) Medium)

-

Prepare the following stock solutions:

-

Solution A (per liter): 10 g Succinic acid, 3.8 g L-Glutamic acid, 3.4 g L-Aspartic acid, 12.0 g Nitrilotriacetic acid. Adjust pH to 6.8 with KOH.

-

Solution B (per liter): 20 g MgSO₄·7H₂O, 3.3 g CaCl₂·2H₂O.

-

Solution C (per liter): 1.1 g FeSO₄·7H₂O.

-

Solution D (per liter): 0.18 g (NH₄)₆Mo₇O₂₄·4H₂O.

-

Trace Element Solution (per liter): 2.9 g H₃BO₃, 1.5 g MnSO₄·H₂O, 0.25 g CuSO₄·5H₂O, 0.15 g ZnSO₄·7H₂O.

-

-

Final Medium Assembly (per liter): To 950 mL of distilled water, add 100 mL of Solution A, 10 mL of Solution B, 1 mL of Solution C, 1 mL of Solution D, and 1 mL of the Trace Element Solution.

-

Sterilization: Autoclave the final medium at 121°C for 15 minutes.

4.1.2. Inoculation and Growth

-

Inoculate a sterile flask of Sistrom's succinate medium with a starter culture of Rhodobacter sphaeroides.

-

Incubate the culture at 30°C under anaerobic conditions with constant illumination (e.g., using a tungsten lamp).

-

Monitor cell growth by measuring the optical density at 660 nm (OD₆₆₀).

-

Harvest the cells during the late exponential or early stationary phase by centrifugation at 5,000 x g for 10 minutes.

Extraction of this compound

This protocol describes a robust method for extracting total carotenoids, including this compound, from bacterial cells.[9] All steps should be performed in dim light to prevent photodegradation of carotenoids.

4.2.1. Cell Lysis and Extraction

-

Resuspend the harvested cell pellet in a 7:2 (v/v) mixture of acetone (B3395972) and methanol (B129727). Use approximately 10 mL of the solvent mixture per gram of wet cell mass.

-

Disrupt the cells using sonication on ice. Use short bursts to prevent overheating. Alternatively, bead beating can be used.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Incubate the mixture in the dark at room temperature for 15-20 minutes.

-

Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the carotenoid extract.

4.2.2. Solvent Evaporation and Storage

-

Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

-

Store the dried carotenoid extract at -20°C in the dark.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound.[9]

4.3.1. Sample Preparation

-

Redissolve the dried carotenoid extract in a small volume of a suitable solvent, such as a mixture of methanol and methyl-tert-butyl ether (MTBE).

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

4.3.2. HPLC System and Conditions

-

LC System: A standard HPLC or UHPLC system.[10]

-

Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[10] A C18 column can also be used.[11]

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Gradient Program: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

-

Flow Rate: 0.5 - 1.0 mL/min.[10]

-

Injection Volume: 10 - 20 µL.[10]

-

Detector: A Photodiode Array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (approximately 452 nm).[4]

4.3.3. Quantification

-

Inject the prepared sample into the HPLC system.

-

Identify the this compound peak based on its retention time and absorption spectrum, by comparison with a purified standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard.

Experimental Workflow

The following diagram illustrates the overall workflow from bacterial cultivation to the quantification of this compound.

Caption: A streamlined workflow for the production and analysis of this compound from photosynthetic bacteria.

Conclusion

This technical guide has provided an in-depth overview of the natural sources of this compound in photosynthetic bacteria, with a focus on Rhodobacter sphaeroides, Rhodobacter capsulatus, and Rubrivivax gelatinosus. The provided quantitative data, detailed experimental protocols, and visualization of the biosynthesis pathway offer a solid foundation for researchers and professionals interested in harnessing these microorganisms for the production of this valuable carotenoid. Further research into optimizing cultivation conditions and exploring the full potential of these bacterial systems will be crucial for advancing the applications of this compound in the pharmaceutical and other industries.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Control of Photosystem Formation in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential carotenoid composition of the B875 and B800-850 photosynthetic antenna complexes in Rhodobacter sphaeroides 2.4.1: involvement of this compound and spheroidenone in adaptation to changes in light intensity and oxygen availability [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spheroidene Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spheroidene biosynthesis pathway, a critical route for the production of this acyclic carotenoid in photosynthetic bacteria, most notably Rhodobacter sphaeroides. This compound and its derivatives play essential roles in photoprotection and as accessory pigments in light-harvesting complexes. Understanding this pathway is crucial for research in bacterial photosynthesis, metabolic engineering, and the development of novel compounds.

Core Biosynthetic Pathway: Intermediates and Enzymatic Conversions

The biosynthesis of this compound begins with the ubiquitous precursor for isoprenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic steps involving desaturation, hydration, methylation, and in some cases, oxidation. The core pathway intermediates and the enzymes that catalyze their transformations are detailed below.

From Geranylgeranyl Pyrophosphate to Neurosporene (B1235373)

The initial steps of the pathway leading to the first colored carotenoid, neurosporene, are catalyzed by three key enzymes encoded by the crtE, crtB, and crtI genes.

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The pathway is fed by the formation of the 20-carbon molecule GGPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). This reaction is catalyzed by GGPP synthase (CrtE) .[1]

-

Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed head-to-head to form the first C40 carotenoid, the colorless 15-cis-phytoene. This reaction is catalyzed by phytoene synthase (CrtB) .[1][2]

-

Phytoene Desaturation: The colorless phytoene undergoes three sequential desaturation steps to introduce conjugated double bonds, resulting in the formation of the yellow carotenoid neurosporene. In Rhodobacter sphaeroides, all three desaturation steps are catalyzed by a single enzyme, phytoene desaturase (CrtI) .[1][3] This enzyme is a key determinant in the this compound pathway, as it produces neurosporene and not lycopene.[4]

Conversion of Neurosporene to this compound

The subsequent conversion of neurosporene to this compound involves a series of modifications on one of the ψ-end groups of the carotenoid backbone. These reactions are catalyzed by the enzymes encoded by the crtC, crtD, and crtF genes.

-

Hydration of Neurosporene: The C1,2 double bond of neurosporene is hydrated to form 1-hydroxyneurosporene. This reaction is catalyzed by 1,2-hydratase (CrtC) .[4][5] Nicotine (B1678760) has been shown to inhibit this step, leading to the accumulation of neurosporene.[5][6]

-

Desaturation of 1-Hydroxyneurosporene: A further desaturation at the C3,4 position of 1-hydroxyneurosporene leads to the formation of demethylthis compound (B1257786). This reaction is catalyzed by hydroxyneurosporene desaturase (CrtD) .[4][5]

-

Methylation to this compound: The final step in this compound biosynthesis is the methylation of the 1-hydroxyl group of demethylthis compound to form a methoxy (B1213986) group, yielding this compound. This reaction is catalyzed by hydroxyneurosporene O-methyltransferase (CrtF) , which utilizes S-adenosylmethionine as the methyl group donor.[4]

The Spheroidenone (B77047) Branch

Under aerobic or semi-aerobic conditions, this compound can be further converted to the keto-carotenoid spheroidenone. This conversion is an important adaptive mechanism, as spheroidenone is a more effective antioxidant than this compound.[4]

-

Oxidation of this compound: A keto group is introduced at the C-2 position of the this compound molecule. This oxidation is catalyzed by This compound monooxygenase (CrtA) .[7]

Quantitative Data on this compound Biosynthesis

While extensive qualitative data exists for the this compound pathway, quantitative data on enzyme kinetics and in vivo intermediate concentrations are less abundant in the literature. The following table summarizes the available quantitative information.

| Enzyme | Gene | Substrate | Product | Km (µM) | Vmax | kcat | Notes |

| Hydroxyneurosporene Desaturase | crtD | 1-Hydroxyneurosporene | Demethylthis compound | 13.4 | Not Reported | Not Reported | The hydrogen acceptor in the C-3,4 desaturation reaction is molecular oxygen.[8] |

Further research is required to determine the kinetic parameters for the other enzymes in the pathway, such as CrtE, CrtB, CrtC, and CrtF, as well as the in vivo concentrations of the pathway intermediates under various growth conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Extraction of Carotenoids from Rhodobacter sphaeroides

This protocol describes a common method for extracting total carotenoids from bacterial cells for subsequent analysis.[7][9]

Materials:

-

Rhodobacter sphaeroides cell pellet

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Rotary evaporator or nitrogen stream evaporator

-

Spectrophotometer

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., Tris-HCl) and centrifuge again.

-

Pigment Extraction: Resuspend the cell pellet in a mixture of methanol and acetone (e.g., 7:2 v/v). Vortex vigorously for 5-10 minutes to ensure thorough extraction. The mixture should turn a deep red color.

-

Cell Debris Removal: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.

-

Phase Separation (Optional, for purification): To separate carotenoids from more polar compounds, add hexane and an equal volume of deionized water to the supernatant. Vortex and then centrifuge to separate the phases. The upper hexane phase will contain the carotenoids.

-

Solvent Evaporation: Evaporate the solvent from the pigment-containing phase using a rotary evaporator or a gentle stream of nitrogen gas. Protect the sample from light to prevent photodegradation.

-

Storage: Store the dried carotenoid extract at -20°C or below in the dark under an inert atmosphere (e.g., argon or nitrogen).

HPLC-MS/MS Analysis of this compound and Intermediates

This protocol outlines a general method for the separation and identification of this compound and its precursors using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10][11]

Materials:

-

Dried carotenoid extract

-

HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether (MTBE), acetonitrile, water)

-

HPLC system with a C30 reverse-phase column

-

Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

-

Carotenoid standards (if available)

Procedure:

-

Sample Preparation: Reconstitute the dried carotenoid extract in a suitable solvent (e.g., a mixture of methanol and MTBE). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic Separation:

-

Column: C30 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol/MTBE/water. The exact gradient profile will need to be optimized for the specific separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detector: A photodiode array (PDA) detector can be used to monitor the absorbance spectra of the eluting compounds (this compound has a characteristic absorption maximum around 450-480 nm).

-

-

Mass Spectrometric Detection:

-

Ionization Source: APCI or ESI in positive ion mode.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific intermediates, or full scan and product ion scans for identification of unknown compounds. Precursor and product ion masses will need to be determined for each target analyte.

-

-

Data Analysis: Identify and quantify the this compound pathway intermediates by comparing their retention times, UV-Vis spectra, and mass fragmentation patterns with those of authentic standards (if available) or with data from the literature.

In Vitro Enzyme Assay for Phytoene Synthase (CrtB)

This protocol provides a method for assaying the activity of phytoene synthase by measuring the incorporation of a radiolabeled precursor into phytoene.[9][12]

Materials:

-

Purified recombinant CrtB enzyme or cell-free extract containing CrtB

-

[14C]-Geranylgeranyl pyrophosphate ([14C]-GGPP)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and dithiothreitol)

-

Organic solvent for extraction (e.g., hexane or petroleum ether)

-

Thin-layer chromatography (TLC) plate (e.g., silica (B1680970) gel)

-

TLC developing solvent (e.g., hexane/diethyl ether mixture)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of CrtB enzyme, and [14C]-GGPP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., hexane). Vortex to extract the lipophilic products. Centrifuge to separate the phases.

-

TLC Separation: Spot the organic phase onto a TLC plate. Develop the plate using a suitable solvent system to separate phytoene from the unreacted [14C]-GGPP.

-

Quantification: Scrape the silica gel corresponding to the phytoene spot into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of phytoene synthesized based on the specific activity of the [14C]-GGPP.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of crt gene transcripts to study the regulation of the this compound biosynthesis pathway.[1][3][13]

Materials:

-

Rhodobacter sphaeroides cells grown under different conditions (e.g., high/low light, aerobic/anaerobic)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for crt genes and a reference gene

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from bacterial cells using a commercial kit or a standard protocol like TRIzol extraction.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase and random hexamers or gene-specific primers.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the crt genes under different conditions, normalized to the expression of a stable reference gene.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is tightly regulated in response to environmental cues, primarily light and oxygen. This regulation ensures that the photoprotective and light-harvesting functions of the carotenoids are matched to the metabolic state of the cell.

This compound Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the conversion of Geranylgeranyl Pyrophosphate to this compound and Spheroidenone.

Caption: The enzymatic cascade of the this compound biosynthesis pathway.

Regulatory Network of this compound Biosynthesis

The expression of the crt genes is controlled by a complex regulatory network that responds to changes in light intensity and oxygen tension. Key regulatory proteins include TspO and the RegA/RegB (also known as PrrA/PrrB) two-component system.

Caption: Simplified regulatory network of crt gene expression.

Experimental Workflow for this compound Pathway Analysis

The following diagram outlines a typical experimental workflow for investigating the this compound biosynthesis pathway.

Caption: A standard workflow for analyzing this compound biosynthesis.

References

- 1. stackscientific.nd.edu [stackscientific.nd.edu]

- 2. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria [mdpi.com]

- 5. Biosynthesis of this compound and hydroxythis compound in Rhodopseudomonas species: experiments with nicotine as inhibitor (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bu.edu [bu.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elearning.unite.it [elearning.unite.it]

Spectroscopic Properties of Spheroidene In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of spheroidene in vitro. This compound, a key carotenoid in the light-harvesting complexes of photosynthetic bacteria, exhibits distinct spectral characteristics that are fundamental to understanding its photophysical and photochemical behavior. This document details its absorption and fluorescence properties, outlines comprehensive experimental protocols for its analysis, and provides a visual workflow for its spectroscopic characterization.

Core Spectroscopic Properties

This compound's extended π-conjugated system is responsible for its strong absorption in the visible region of the electromagnetic spectrum. Unlike carotenoids containing carbonyl groups, the spectroscopic properties of this compound are less influenced by the polarity of the solvent environment[1][2].

Absorption Characteristics

This compound displays a characteristic absorption spectrum in the blue-green region, typically ranging from 400 to 500 nm, with well-defined vibronic bands[3]. The precise location of the absorption maxima (λmax) is dependent on the polarizability of the solvent[1].

Table 1: Absorption Maxima (λmax) of All-trans-Spheroidene in Various Solvents

| Solvent | 0-2 Transition (λmax, nm) | 0-1 Transition (λmax, nm) | 0-0 Transition (λmax, nm) |

| n-Hexane | ~420 | ~445 | ~475 |

| Methanol | ~423 | ~448 | ~478 |

| Acetone (B3395972) | ~425 | ~451 | ~482 |

| Tetrahydrofuran (THF) | - | - | - |

| EPA (diethyl ether:isopentane:ethanol, 5:5:2 v/v/v) at 77 K | 430 | 456 | 487 |

Note: The absorption maxima can show slight variations depending on experimental conditions and sample purity.

Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis. While specific values for this compound are not extensively tabulated across a wide range of solvents in the literature, they are known to be in the typical range for carotenoids, which is on the order of 10^5 M⁻¹cm⁻¹. The experimental determination of this value is crucial for accurate concentration measurements and is detailed in the protocols section.

Fluorescence Emission

This compound exhibits weak fluorescence from its excited singlet states (S1 and S2). The emission properties are influenced by the solvent environment and the extent of π-electron conjugation. In methanol, all-trans-spheroidene, when excited at 450 nm, shows a fluorescence emission maximum around 560 nm.

Detailed Experimental Protocols

The accurate characterization of this compound's spectroscopic properties necessitates meticulous sample preparation and standardized analytical procedures.

Protocol 1: Extraction and Purification of this compound

This protocol describes the isolation of this compound from its native source, such as the photosynthetic bacterium Rhodobacter sphaeroides.

Materials:

-

Centrifuged cell pellet of Rhodobacter sphaeroides

-

Acetone, methanol, n-hexane, diethyl ether (HPLC or spectrophotometric grade)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator, centrifuge, and sonicator

Procedure:

-

Extraction:

-

Resuspend the cell pellet in a 7:2 (v/v) mixture of acetone and methanol.

-

Perform cell lysis via sonication on ice in a darkened environment to minimize photo-degradation.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant.

-

-

Purification:

-

Transfer the supernatant to a separatory funnel and add n-hexane to partition the carotenoids into the non-polar layer.

-

Wash the n-hexane layer with a methanol/water solution (95:5, v/v) to remove bacteriochlorophylls.

-

Dry the n-hexane layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

-

Purify the crude this compound using silica gel column chromatography with a mobile phase of 10% diethyl ether in n-hexane. Monitor the fractions by their absorption spectra.

-

-

Storage:

-

Evaporate the solvent from the purified fractions under a stream of nitrogen.

-

Store the purified this compound at -20°C or lower in the dark under an inert atmosphere.

-

Protocol 2: UV-Visible Absorption Spectroscopy

This protocol details the procedure for obtaining the absorption spectrum of purified this compound.

Materials:

-

Purified this compound

-

Spectrophotometric grade solvents (e.g., n-hexane, ethanol, acetone)

-

1 cm path length quartz cuvettes

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of purified this compound and dissolve it in a known volume of the desired solvent to create a stock solution.

-

Prepare a series of dilutions from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

-

Measurement:

-

Set the spectrophotometer to scan a wavelength range of 350-600 nm.

-

Use the pure solvent to record a baseline correction.

-

Measure the absorbance spectrum of each dilution.

-

Identify the λmax values from the resulting spectra.

-

Protocol 3: Determination of the Molar Extinction Coefficient

This protocol outlines the experimental determination of the molar extinction coefficient using the Beer-Lambert Law (A = εcl).

Procedure:

-

Prepare a series of at least five dilutions of this compound with precisely known concentrations in the chosen solvent.

-

Measure the absorbance of each dilution at the primary absorption maximum (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Perform a linear regression analysis on the data points.

-

The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length.

Visualized Experimental Workflow

The following diagram provides a step-by-step visualization of the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Spheroidene: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidene is a carotenoid pigment belonging to the tetraterpenoid class, primarily found in photosynthetic purple bacteria such as Rhodobacter sphaeroides.[1] Its unique chemical structure, characterized by a long conjugated polyene chain and a terminal methoxy (B1213986) group, underpins its distinct physical and biological properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a brick-red solid in its purified form and is soluble in organic solvents like benzene.[1] Its extended system of conjugated double bonds is responsible for its color and potent light-absorbing capabilities in the blue-green region of the visible spectrum.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₁H₆₀O | [2] |

| Molecular Weight | 568.9 g/mol | [2] |

| CAS Number | 13836-61-8 | [2] |

| Melting Point | 135–138 °C | [3] |

| Appearance | Brick-red solid | [1] |

| Solubility | Soluble in benzene | [1] |

Table 2: Spectroscopic Properties of this compound

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maxima (λmax) | 320–500 nm | General | [1] |

| Molar Extinction Coefficient (ε) | 1.72 x 10⁵ M⁻¹cm⁻¹ (for Lycopene, a structural analogue) | Hexane | [4] |

Note: A specific molar extinction coefficient for this compound was not definitively available in the reviewed literature. The value for lycopene, a structurally similar carotenoid, is provided for reference. The absorbance characteristics of carotenoids can be solvent-dependent.[5]

Biosynthesis of this compound

The biosynthesis of this compound originates from the precursor geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions, including desaturation, hydroxylation, and methoxylation, to yield the final this compound molecule. In some bacterial species, this compound can be further converted to spheroidenone.[1]

Experimental Protocols

Extraction and Purification of this compound from Rhodobacter sphaeroides

This protocol outlines the general steps for extracting and purifying this compound from bacterial cultures.

Methodology:

-

Cell Culture and Harvest: Cultivate Rhodobacter sphaeroides under appropriate conditions to induce carotenoid production. Harvest the cells by centrifugation.

-

Extraction:

-

Resuspend the cell pellet in a mixture of acetone and methanol (typically 7:2 v/v).

-

Stir the mixture under a nitrogen atmosphere at room temperature to extract the pigments.

-

Centrifuge the mixture to pellet cell debris.

-

Collect the supernatant containing the dissolved pigments. Repeat the extraction process for optimal yield.

-

-

Purification:

-

Perform solvent-solvent partitioning to separate carotenoids from more polar compounds. For example, add the acetone/methanol extract to a separatory funnel with n-hexane and water. The carotenoids will preferentially partition into the n-hexane layer.

-

Wash the n-hexane layer with a methanol/water solution to remove bacteriochlorophylls.

-

Dry the n-hexane layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

The crude extract can be further purified by silica gel column chromatography.

-

For high purity, employ High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a suitable mobile phase gradient (e.g., acetone/water).

-

-

Analysis and Storage:

-

Confirm the purity and identity of this compound using UV-Vis spectroscopy and mass spectrometry.

-

Store the purified this compound under an inert atmosphere at low temperatures (-20°C or below) and protected from light to prevent degradation.

-

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at its λmax (around 517 nm).

-

Sample Preparation: Dissolve the purified this compound in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction:

-

In a microplate or cuvette, mix a defined volume of the this compound solution with the DPPH solution.

-

Include a control containing the solvent instead of the this compound solution.

-

-

Incubation and Measurement:

-

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the λmax of DPPH.

-

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[6]

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its antioxidant properties. As a carotenoid, it can quench singlet oxygen and scavenge other reactive oxygen species, thereby protecting cells from oxidative damage.[1][7] While direct evidence for this compound's modulation of specific anti-inflammatory signaling pathways is still emerging, the broader class of carotenoids is known to influence key cellular signaling cascades.

Potential Anti-Inflammatory Mechanisms

Carotenoids have been shown to exert anti-inflammatory effects through the modulation of signaling pathways such as NF-κB, MAPK, and Nrf2.[8] It is plausible that this compound shares these mechanisms.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some carotenoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to a variety of stimuli, including inflammatory signals. Certain carotenoids can modulate MAPK signaling, leading to a reduction in the inflammatory response.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway by bioactive compounds can enhance the cellular antioxidant defense system.[10][11]

Conclusion

This compound is a fascinating carotenoid with well-defined physical and chemical properties and a crucial role in bacterial photosynthesis. Its antioxidant capacity suggests potential applications in areas where the mitigation of oxidative stress is beneficial. Further research is warranted to elucidate the specific molecular mechanisms by which this compound may modulate inflammatory signaling pathways, which could open new avenues for its application in drug development and as a functional food ingredient. The experimental protocols provided in this guide offer a foundation for researchers to explore these exciting possibilities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory and Anticancer Effects of Microalgal Carotenoids [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Spheroidene in Bacterial Light-Harvesting Complexes: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Carotenoids are indispensable pigments in photosynthetic organisms, serving dual critical functions in light harvesting and photoprotection. Among these, spheroidene, a primary carotenoid in purple photosynthetic bacteria such as Rhodobacter sphaeroides, plays a vital role in the efficiency and resilience of the photosynthetic apparatus. This technical guide provides an in-depth examination of the function of this compound within light-harvesting complexes (LHCs), with a particular focus on the LH2 complex. We will explore its synergistic relationship with bacteriochlorophylls, detailing the mechanisms of energy transfer and photoprotection. This document synthesizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the underlying photophysical processes to offer a comprehensive resource for researchers in photosynthesis and related fields.

Introduction

Photosynthesis in purple bacteria relies on an intricate network of pigment-protein complexes to capture solar energy and convert it into chemical energy. The light-harvesting 2 (LH2) complex is a major peripheral antenna complex that absorbs light and efficiently transfers the excitation energy to the light-harvesting 1 (LH1) complex, which in turn surrounds the reaction center (RC)[1][2]. This compound, a carotenoid with ten conjugated double bonds, is a key component of the LH2 complex in species like Rhodobacter sphaeroides[3][4][5].

This compound fulfills two primary functions:

-

Light Harvesting: It absorbs light in the blue-green region of the visible spectrum (approximately 420-540 nm), a range where bacteriochlorophyll (B101401) (BChl) has weak absorption[1][3]. This captured energy is then transferred to BChl, thereby broadening the spectral cross-section for photosynthesis[3].

-

Photoprotection: this compound is crucial for protecting the photosynthetic apparatus from photodamage. It quenches the triplet state of bacteriochlorophyll, preventing the formation of highly reactive singlet oxygen, a species that can cause significant cellular damage[2][3]. Additionally, it can dissipate excess light energy non-radiatively[3].

This guide will delve into the technical details of these functions, supported by experimental data and methodologies.

This compound and Light-Harvesting: Energy Transfer Dynamics

The efficiency of light harvesting by this compound is contingent on the ultrafast transfer of absorbed energy to bacteriochlorophyll. This process occurs on a sub-picosecond timescale and involves multiple excited states of the this compound molecule.

Energy Transfer Pathways

Excitation energy transfer (EET) from this compound to bacteriochlorophyll a (Bchl a) primarily occurs from the second excited singlet state (S₂) of the carotenoid[4][6]. Upon absorption of a photon, this compound is excited from its ground state (S₀) to the S₂ state. From here, the energy can be transferred to the Qx state of Bchl a[4][7]. An alternative, less dominant pathway involves the first excited singlet state (S₁) of this compound transferring energy to the Qy state of Bchl a[4][8]. The presence of B800 Bchl a has been shown to significantly enhance the EET efficiency from this compound to Bchl a[4].

The following diagram illustrates the primary energy transfer pathways from this compound to bacteriochlorophyll within the LH2 complex.

Quantitative Analysis of Energy Transfer

The efficiency of energy transfer from this compound to bacteriochlorophyll is remarkably high. Studies have shown that this efficiency is dependent on the specific carotenoid and the architecture of the light-harvesting complex[9].

| Carotenoid | Number of Conjugated C=C Bonds (N) | Energy Transfer Efficiency (Φ_EET) to BChl a in LH2 | Reference |

| Neurosporene | 9 | ~94% | [9] |

| This compound | 10 | ~96% | [9] |

| Spheroidenone (B77047) | 11 (10 C=C + 1 C=O) | ~95% | [9] |

| Lycopene | 11 | ~64% | [9] |

| Rhodopin | 11 | ~62% | [9] |

| Spirilloxanthin (B1238478) | 13 | ~39% | [9] |

Table 1: Carotenoid-to-Bacteriochlorophyll Energy Transfer Efficiencies in LH2 Complexes of Rhodobacter sphaeroides.

The excited-state lifetimes of this compound are also critical determinants of energy transfer efficiency. The short lifetime of the S₂ state necessitates an ultrafast energy transfer to compete with internal conversion to the S₁ state.

| Excited State | Lifetime in THF (ps) | Lifetime in LH2 Complex (ps) | Decay Pathway(s) | Reference |

| S₂ | ~0.2 | ~0.18 | Internal Conversion, Energy Transfer to BChl | [4] |

| S₁ | ~9.6 | Varies | Internal Conversion, Energy Transfer to BChl | [4][8] |

Table 2: Excited-State Lifetimes of this compound.

This compound and Photoprotection

In the presence of high light intensity and oxygen, excited bacteriochlorophyll molecules can transition to a long-lived triplet state (³BChl). This triplet state can react with molecular oxygen (³O₂) to produce highly damaging singlet oxygen (¹O₂). This compound plays a crucial role in preventing this by quenching the ³BChl state.

Triplet-Triplet Energy Transfer

The primary photoprotective mechanism of this compound involves triplet-triplet energy transfer from bacteriochlorophyll. For this to be efficient, the triplet energy level of this compound must be lower than that of bacteriochlorophyll. The process can be summarized as:

³BChl* + ¹this compound → ¹BChl + ³this compound*

The resulting triplet this compound then decays non-radiatively to its ground state, dissipating the excess energy as heat.

The following diagram illustrates the photoprotective quenching cycle.

Under anaerobic conditions, this compound is the primary carotenoid in Rba. sphaeroides. However, in the presence of oxygen, it can be converted to spheroidenone, which has an even lower triplet state energy, making it a more effective quencher of singlet oxygen[2].

Structural Role of this compound in the LH2 Complex

Beyond its photophysical functions, this compound is also a critical structural component of the LH2 complex. The LH2 complex from Rba. sphaeroides is a cylindrical assembly of nine αβ heterodimer subunits[1][10]. Each subunit binds three BChl a molecules and one this compound molecule[1][10]. The this compound molecule adopts an all-trans conformation and snakes through the complex, making close van der Waals contacts with both the B800 and B850 BChl molecules[1]. These close interactions, with distances as short as 4.7 Å to the nearest B800 BChl, are essential for the ultrafast and highly efficient energy transfer[1]. The presence of this compound is also required for the stable assembly of the LH2 complex[9].

Experimental Methodologies

The study of this compound's function in light-harvesting complexes employs a range of sophisticated biophysical and biochemical techniques.

Isolation of Light-Harvesting Complexes

A common procedure for isolating LH2 complexes from purple bacteria involves the following key steps. This protocol is a generalized representation based on methods described in the literature[11][12][13][14].

Protocol Outline: Isolation of LH2 Complexes

-

Cell Culture and Harvesting: Grow Rhodobacter sphaeroides under appropriate photosynthetic conditions. Harvest cells by centrifugation.

-

Membrane Isolation: Resuspend cells in a suitable buffer and lyse them using a French press or sonication. Remove unbroken cells and large debris by low-speed centrifugation. Isolate the intracytoplasmic membranes (chromatophores) by ultracentrifugation.

-

Solubilization: Resuspend the membrane pellet in a buffer containing a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DDM), to solubilize the membrane protein complexes[11].

-

Chromatography: Load the solubilized material onto an anion-exchange chromatography column to separate the different pigment-protein complexes[11].

-

Sucrose Gradient Centrifugation: Further purify the LH2-containing fractions by sucrose density gradient ultracentrifugation. The different complexes will separate into distinct colored bands[11].

-

Collection and Analysis: Carefully collect the LH2 band. The purity and integrity of the isolated complexes are then assessed using absorption spectroscopy and SDS-PAGE.

Femtosecond Transient Absorption Spectroscopy

This is a powerful pump-probe technique used to study the ultrafast dynamics of excited states in photosynthetic complexes[5][8].

Principle:

-

A short, intense "pump" pulse excites the sample (e.g., at 510 nm to selectively excite this compound)[8].

-

A weaker "probe" pulse, with a variable time delay, passes through the sample, and its absorption is measured.

-

By varying the delay between the pump and probe pulses, the evolution of the excited states (their formation and decay) can be tracked in real-time.

The data from transient absorption spectroscopy allows for the determination of excited-state lifetimes and the efficiency of energy transfer processes[4].

Reconstitution of Light-Harvesting Complexes

To precisely study the role of specific pigments, researchers often use reconstitution techniques where purified apoproteins are folded in vitro with specific, purified pigments[4][15].

Protocol Outline: Reconstitution of LH2 with this compound

-

Apoprotein Preparation: Express and purify the LH2 apoproteins (α and β polypeptides) from an expression system like E. coli[15].

-

Pigment Extraction: Extract and purify this compound and bacteriochlorophyll a from wild-type bacterial cultures[15][16].

-

Reconstitution: Combine the unfolded apoproteins with the purified pigments in the presence of a detergent (e.g., LDS). The mixture is then subjected to freeze-thaw cycles to facilitate the folding and assembly of the pigment-protein complex[15].

-

Purification: Purify the reconstituted complexes from free pigments and unfolded proteins using methods like affinity chromatography and sucrose gradient centrifugation[15].

This approach allows for the study of LH2 complexes containing modified or non-native carotenoids to elucidate structure-function relationships[8].

Conclusion and Future Directions

This compound is a multifaceted and essential component of the light-harvesting machinery in purple photosynthetic bacteria. Its roles extend from efficiently capturing light energy in spectral regions inaccessible to bacteriochlorophylls to providing robust photoprotection against oxidative damage and ensuring the structural integrity of the LH2 complex. The high efficiency of energy transfer from this compound is a testament to the elegant molecular architecture of the LH2 complex, where pigments are precisely positioned to facilitate ultrafast photophysical processes.

Future research will likely focus on the finer details of how the protein environment modulates the photophysical properties of this compound and other carotenoids. The development of new spectroscopic techniques with higher temporal and spatial resolution will continue to provide deeper insights into the intricate dance of energy and electrons within these remarkable natural systems. Understanding these fundamental principles not only advances our knowledge of photosynthesis but can also inspire the design of novel artificial light-harvesting and photoprotective systems for applications in renewable energy and materials science.

References

- 1. Cryo-EM Structure of the Rhodobacter sphaeroides Light-Harvesting 2 Complex at 2.1 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoprotection in a purple phototrophic bacterium mediated by oxygen-dependent alteration of carotenoid excited-state properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - White Rose Research Online [eprints.whiterose.ac.uk]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the spirilloxanthin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Purification of Active Photosystem I-Light Harvesting Complex I from Plant Tissues [jove.com]

- 12. Purification of Active Photosystem I-Light Harvesting Complex I from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Isolation of Plant Photosystem II Complexes by Fractional Solubilization [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Reconstitution of Light-harvesting Complexes of Plants and Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Spheroidene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spheroidene, a carotenoid pigment predominantly found in photosynthetic bacteria such as Rhodobacter sphaeroides, plays a crucial role in photoprotection and light harvesting. Beyond its functions within the photosynthetic apparatus, this compound exhibits significant antioxidant properties. This technical guide provides an in-depth overview of the antioxidant activities of this compound, including its mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation. Furthermore, this guide explores the biosynthetic pathway of this compound and the signaling cascades that regulate its production, offering a comprehensive resource for researchers and professionals in drug development and related scientific fields. While quantitative data on purified this compound remains limited, this document collates the current knowledge to facilitate further investigation into its therapeutic potential.

Introduction

Carotenoids are a diverse class of tetraterpenoid pigments known for their potent antioxidant capacities. This compound (C₄₁H₆₀O) is an asymmetrical C₄₀ carotenoid that is an integral component of the photosynthetic reaction centers in various purple bacteria.[1] Its primary biological role is twofold: it acts as an accessory light-harvesting pigment, absorbing light in the blue-green spectrum where bacteriochlorophylls have minimal absorbance, and it provides essential photoprotection.[1] This photoprotective effect is primarily achieved by quenching the triplet states of bacteriochlorophyll, thereby preventing the formation of highly reactive and damaging singlet oxygen.[1][2]

In addition to this indirect antioxidant function, this compound possesses direct free-radical scavenging capabilities.[2] Under aerobic conditions, Rhodobacter sphaeroides can convert this compound into spheroidenone, a keto-carotenoid with reportedly enhanced antioxidant activity, particularly in quenching singlet oxygen.[2][3][4] This guide focuses on the intrinsic antioxidant properties of this compound, presenting the current understanding of its mechanisms, summarizing the available quantitative data, and providing detailed experimental methodologies for its assessment.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several mechanisms, primarily centered around its ability to quench reactive oxygen species (ROS) and scavenge free radicals.

-

Free Radical Scavenging: this compound can also act as a chemical scavenger of other free radicals. This process involves the donation of an electron or a hydrogen atom from the this compound molecule to the free radical, thereby neutralizing it. This action, however, can lead to the oxidation and degradation of the this compound molecule itself.[7]

-

Photoprotection in Photosynthesis: Within the photosynthetic apparatus, this compound's primary antioxidant role is to prevent photo-oxidative damage. By quenching the triplet excited states of bacteriochlorophyll, it averts the energy transfer to molecular oxygen that would otherwise lead to the formation of singlet oxygen.[1][2]

Quantitative Antioxidant Data

Quantitative data on the antioxidant activity of purified this compound is notably limited in the scientific literature.[8] Most studies have been conducted on extracts from Rhodobacter sphaeroides, which contain a mixture of carotenoids, including this compound and spheroidenone. This makes it challenging to attribute the observed antioxidant activity solely to this compound.

The available data is summarized in the table below. It is crucial to interpret this data with the understanding that it reflects the activity of a carotenoid mixture and not purified this compound.

| Assay | Test Substance | Result (IC₅₀) | Source(s) |

| DPPH Radical Scavenging Activity | Carotenoid extract from Rhodobacter sphaeroides O.U. 001 (containing this compound and spheroidenone) | 25 µg/mL | [8] |

Note: The IC₅₀ value represents the concentration of the test substance required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The lack of data for purified this compound in various standard antioxidant assays (e.g., ABTS, FRAP, ORAC) underscores a significant gap in the current research landscape.

Signaling Pathways

Regulation of this compound Biosynthesis

The production of this compound in Rhodobacter sphaeroides is tightly regulated by environmental cues, primarily light and oxygen levels. This regulation occurs at the genetic level, involving a complex network of signaling proteins that control the expression of the carotenoid biosynthesis (crt) genes.[2]

Two key regulatory systems are involved:

-

The AppA-PpsR System: This system is responsive to both blue light and the redox state of the cell. PpsR acts as a transcriptional repressor of the crt operon under aerobic conditions. When oxygen levels decrease, the anti-repressor protein AppA binds to PpsR, preventing its binding to DNA and thereby allowing the expression of the crt genes and the synthesis of this compound.[2]

-

The PrrBA Two-Component System: This system also responds to the cellular redox state. Under anaerobic (reducing) conditions, the sensor kinase PrrB autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator PrrA. Phosphorylated PrrA then activates the transcription of photosynthesis-related genes, including those in the crt operon.[2]